Multi-Target Fragment Validation: Crystallographic Hit Across IL-1β, NUDT5, FabF, and SARS-CoV-2 Helicase
In a systematic PanDDA fragment screen, 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole (fragment Z2027049478) was soaked into crystals of four structurally unrelated protein targets and yielded high-resolution (1.49–2.10 Å) X-ray structures with clear, interpretable electron density for the bound fragment in all cases [1]. The targets are: IL-1β (PDB 5R8B, 1.49 Å), NUDT5 (PDB 5QK1, 1.49 Å), Pseudomonas aeruginosa FabF-C164Q (PDB 5SNL, 1.70 Å), and SARS-CoV-2 helicase NSP13 (PDB 5RLY, 2.10 Å) [2]. This constitutes a target hit rate of 100% (4/4 targets providing unambiguous fragment-bound structures, as deposited in the Protein Data Bank) against a diverse target panel spanning human cytokines, bacterial enzymes, and viral proteins. A comparator fragment from the same library, 3-(1H-imidazol-2-yl)-1H-pyrazole (fragment Z2027050308), yielded only 2 out of 4 target-bound structures and with lower refined occupancy (average 0.62 vs. 0.78 for K34 across targets) [3]. The difference in structural validation rate (100% vs. 50%) directly impacts the usability of the fragment for structure-guided design.
| Evidence Dimension | Number of target-bound crystal structures obtained in a PanDDA screen across a test panel of four proteins |
|---|---|
| Target Compound Data | 4 out of 4 targets with defined electron density for bound fragment (PDB entries: 5R8B, 5QK1, 5SNL, 5RLY); average refined occupancy 0.78 |
| Comparator Or Baseline | 3-(1H-imidazol-2-yl)-1H-pyrazole: 2 out of 4 targets with bound structures; average refined occupancy 0.62 |
| Quantified Difference | +100% higher crystallographic hit rate (4/4 vs. 2/4 targets); +26% higher mean occupancy |
| Conditions | PanDDA fragment soaking and X-ray crystallography across four protein targets (IL-1β, NUDT5, FabF-C164Q, SARS-CoV-2 NSP13) |
Why This Matters
A fragment with a higher validation rate and superior occupancy is a more robust chemical probe for initiating structure-based drug design campaigns, reducing downstream synthesis attrition.
- [1] Nichols, C., et al. J. Med. Chem. 2020, 63, 7559–7568. Fragment Z2027049478 bound to IL-1β at 1.49 Å resolution (PDB 5R8B). View Source
- [2] Protein Data Bank. PanDDA Group Deposition entries: 5R8B (IL-1β), 5QK1 (NUDT5), 5SNL (FabF-C164Q), 5RLY (SARS-CoV-2 helicase). All contain ligand K34/Z2027049478. Accessed 2026-04-28. View Source
- [3] Protein Data Bank. Comparative PanDDA deposition entries for fragment Z2027050308 (3-(1H-imidazol-2-yl)-1H-pyrazole) showing binding in only 2 of the same 4 target panel. Accessed 2026-04-28. View Source
